molecular formula C15H11F2N3O B2844956 N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1448132-29-3

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2844956
CAS No.: 1448132-29-3
M. Wt: 287.27
InChI Key: IVEQKURNIVZRDR-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to an indazole ring, which is further substituted with a carboxamide group. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the compound’s interaction with its targets.

Biochemical Pathways

It’s known that indole derivatives can affect a variety of biological activities . For instance, some indole derivatives have been reported to inhibit γ-secretase, reducing Aβ40 and Aβ42 levels in human primary neuronal cultures . This suggests that the compound might affect the amyloidogenic pathway in neurons.

Pharmacokinetics

A structurally similar compound, ®-2-amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-n-isopropylnicotinamide, has demonstrated robust pharmacokinetics and 70% oral bioavailability in mice . This suggests that N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide might also have favorable pharmacokinetic properties.

Result of Action

It’s known that indole derivatives can have a variety of biological activities . For instance, some indole derivatives have been reported to inhibit γ-secretase, reducing Aβ40 and Aβ42 levels in human primary neuronal cultures . This suggests that the compound might have neuroprotective effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that submersion and hypoxia can prevent ciliated cell differentiation by maintaining Notch signaling, which represses genes necessary for ciliogenesis . This suggests that the compound’s action might be influenced by the oxygen levels in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Indazole Formation: The 3,5-difluoroaniline is then subjected to cyclization reactions to form the indazole ring. This can be achieved using various cyclization agents and conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the indazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O/c1-20-13-5-3-2-4-12(13)14(19-20)15(21)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEQKURNIVZRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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